N-[1-(3-chlorophenyl)ethyl]-N-methylcarbamoyl chloride
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Overview
Description
N-[1-(3-chlorophenyl)ethyl]-N-methylcarbamoyl chloride is an organic compound with a complex structure that includes a chlorinated aromatic ring and a carbamoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chlorophenyl)ethyl]-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 1-(3-chlorophenyl)ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chlorophenyl)ethyl]-N-methylcarbamoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamoyl chloride group can be hydrolyzed to form the corresponding carbamic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Aqueous solutions of bases like sodium hydroxide or acids like hydrochloric acid can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chlorine atom is replaced by other functional groups.
Hydrolysis: The major product is the corresponding carbamic acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(3-chlorophenyl)ethyl]-N-methylcarbamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3-chlorophenyl)ethyl]-N-methylcarbamoyl chloride involves its interaction with specific molecular targets. The carbamoyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chlorophenyl)ethyl]-3-methoxyaniline
- N-(3-chlorophenethyl)-4-nitrobenzamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives
Uniqueness
N-[1-(3-chlorophenyl)ethyl]-N-methylcarbamoyl chloride is unique due to its specific combination of a chlorinated aromatic ring and a carbamoyl chloride group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C10H11Cl2NO |
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Molecular Weight |
232.10 g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C10H11Cl2NO/c1-7(13(2)10(12)14)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
InChI Key |
JJXVQVUVIOCDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N(C)C(=O)Cl |
Origin of Product |
United States |
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